4-amino-N-cyclobutyl-2-methylbenzamide
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Overview
Description
4-amino-N-cyclobutyl-2-methylbenzamide is an organic compound with the molecular formula C12H16N2O It is a derivative of benzamide, featuring an amino group at the 4-position, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclobutyl-2-methylbenzamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 4-amino-2-methylbenzoic acid is then reacted with cyclobutylamine to form the desired benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-cyclobutyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include primary amines or alcohols.
Substitution: Products depend on the substituent introduced during the reaction.
Scientific Research Applications
4-amino-N-cyclobutyl-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclobutyl-2-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl and methyl groups contribute to the compound’s overall hydrophobicity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclobutyl group.
4-amino-N-cyclopropyl-2-methylbenzamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
4-amino-N-cyclobutylbenzamide: Similar structure but without the methyl group at the 2-position.
Uniqueness
4-amino-N-cyclobutyl-2-methylbenzamide is unique due to the presence of both a cyclobutyl group and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability and specificity in various applications.
Properties
IUPAC Name |
4-amino-N-cyclobutyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-7-9(13)5-6-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKVTXFHOUBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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